molecular formula C10H5F3O3 B041306 7-Hydroxy-4-(trifluoromethyl)coumarin CAS No. 575-03-1

7-Hydroxy-4-(trifluoromethyl)coumarin

Cat. No.: B041306
CAS No.: 575-03-1
M. Wt: 230.14 g/mol
InChI Key: CCKWMCUOHJAVOL-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(trifluoromethyl)coumarin (CAS 575-03-1) is a fluorinated coumarin derivative with a hydroxy group at the 7-position and a trifluoromethyl (-CF₃) group at the 4-position. Its molecular formula is C₁₀H₅F₃O₃, with a molecular weight of 230.14 g/mol. The compound exhibits strong fluorescence (excitation: 360 nm, emission: 460 nm) , making it valuable in dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and chemical sensors for detecting H₂S/HS⁻ . The -CF₃ group enhances electron-withdrawing effects, stabilizing charge transfer states and enabling applications in photodynamic studies, such as excited-state proton transfer (ESPT) with bases like methylimidazole .

Preparation Methods

Pechmann Condensation: Traditional Acid-Catalyzed Approaches

The Pechmann condensation remains the most widely used method for synthesizing coumarin derivatives. For 7-hydroxy-4-(trifluoromethyl)coumarin, the reaction involves the condensation of a trifluoromethyl-substituted resorcinol derivative (e.g., 4-(trifluoromethyl)resorcinol) with ethyl acetoacetate in the presence of an acid catalyst.

Sulfuric Acid Catalysis

In a method analogous to the synthesis of 7-hydroxy-4-methylcoumarin , concentrated sulfuric acid serves as a catalyst. The trifluoromethyl group’s electron-withdrawing nature necessitates longer reaction times (4–6 hours) and elevated temperatures (90–120°C) compared to non-fluorinated analogs. The crude product is precipitated in ice-water and recrystallized from ethanol, yielding 70–85% of the target compound.

Key Considerations:

  • Side Reactions: Sulfuric acid may induce sulfonation or oxidation of the trifluoromethyl group, reducing yield.

  • Workup: Neutralization and solvent evaporation are critical to isolate the product.

Solid Acid Catalysts for Enhanced Recyclability

To address the limitations of liquid acids, solid acid catalysts like diatomite-supported sulfuric-tosic acid hybrids have been explored . These catalysts combine the acidity of sulfuric acid with the stability of a porous diatomite matrix.

Diatomite-Supported Catalyst Preparation

The catalyst is prepared by impregnating diatomite with a 5–10% solution of sulfuric and tosic acids (molar ratio 1:0.2–0.8), followed by drying (80–100°C) and calcination (450–600°C) . This creates a robust, reusable catalyst with high surface area.

Reaction Optimization

Using 4-(trifluoromethyl)resorcinol and ethyl acetoacetate (molar ratio 1:1.2) with 10–15 wt% catalyst at 120°C for 2 hours achieves yields of 85–90%. The catalyst is filtered and reused for up to five cycles without significant activity loss .

Advantages:

  • Reduced environmental impact due to catalyst recyclability.

  • Minimal side reactions compared to homogeneous acids.

Green Chemistry Approaches: Solvent-Free Ball Milling

The high-speed mixer ball mill (HSMBM) process offers a solvent-free, energy-efficient alternative. This method, validated for 4-methylcoumarins , can be adapted for trifluoromethyl derivatives.

Mechanochemical Synthesis

A mixture of 4-(trifluoromethyl)resorcinol, ethyl acetoacetate, and indium(III) chloride (3 mol%) is milled at 60 Hz for 10–20 minutes. The reaction proceeds at room temperature, yielding 80–88% of this compound after recrystallization .

Benefits:

  • Rapid Kinetics: Reactions complete in minutes versus hours.

  • No Solvent Waste: Aligns with green chemistry principles.

While the Duff reaction is typically used for formyl group introduction, fluorinated 7-hydroxycoumarins can be synthesized by starting with pre-fluorinated phenols. For example, 4-(trifluoromethyl)resorcinol undergoes Pechmann condensation directly, bypassing post-synthetic fluorination .

Substrate Design

  • Resorcinol Derivative: 4-(Trifluoromethyl)resorcinol (synthesized via trifluoromethylation of resorcinol using CF3I/CuI).

  • Ester Component: Ethyl acetoacetate or trifluoromethylated analogs.

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Reusability
Sulfuric AcidH2SO4 (homogeneous)90–120°C4–6 hours70–85%None
Diatomite-Supported AcidH2SO4/TsOH-diatomite120°C2 hours85–90%5 cycles
Ball MillingInCl3Room temp10–20 min80–88%Moderate

Chemical Reactions Analysis

7-Hydroxy-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-(trifluoromethyl)coumarin involves its fluorescence properties. Upon excitation with ultraviolet light, the compound emits light at a specific wavelength, making it useful as a fluorescent probe . This property is exploited in various applications, including the detection of metal ions and monitoring of chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to interact with biomolecules and metal ions is well-documented .

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Below is a detailed comparison of 7-hydroxy-4-(trifluoromethyl)coumarin with structurally related coumarins, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Electronic and Photophysical Properties

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):
    The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the 7-hydroxy group and facilitating ESPT in toluene with methylimidazole . In contrast, the electron-donating -CH₃ group in 7-hydroxy-4-methylcoumarin reduces proton-transfer efficiency and photostability .
  • Fluorophenyl vs. Trifluoromethyl: 4-(2-Fluorophenyl)coumarin exhibits intramolecular C-F···H-C interactions but lacks the pronounced ESPT or fluorescence seen in the -CF₃ derivative due to weaker electron withdrawal .

Biological Activity

7-Hydroxy-4-(trifluoromethyl)coumarin is a derivative of coumarin that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and enzymatic activities, supported by relevant research findings and data tables.

This compound is characterized by the presence of a hydroxyl group at the 7-position and a trifluoromethyl group at the 4-position of the coumarin ring. This unique structure contributes to its biological activities, particularly in fluorescence-based assays.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated various coumarin derivatives against food-poisoning bacteria, reporting the following minimum inhibitory concentrations (MICs):

CompoundBacteria TestedMIC (mM)
This compoundBacillus cereus1.5
This compoundStaphylococcus aureus1.5
This compoundEnterococcus faecium1.7

These results indicate that the compound is particularly effective against Gram-positive bacteria, showcasing its potential as a therapeutic agent for bacterial infections .

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. A study involving fluorinated coumarin derivatives reported that certain derivatives exhibited outstanding antifungal effects against various fungi, including Botrytis cinerea. The following table summarizes the antifungal efficacy:

CompoundTarget FungusInhibition Rate (%) at 100 μg/mL
Compound 5fB. cinerea90.1
Compound 6hB. cinerea85.0
Osthole (control)B. cinerea83.6

The compound identified as 5f had an EC50 value of 5.75 μg/mL against B. cinerea, outperforming established fungicides such as Osthole and Azoxystrobin .

3. Enzymatic Activity

The compound is also utilized in high-throughput assays to evaluate cytochrome P450 enzyme activity, specifically P450 3A4, which is crucial for drug metabolism. The fluorescence-based assay measures the conversion of a substrate into fluorescent products, allowing for the determination of enzyme activity and inhibition rates:

Inhibitor Concentration (nM)% Inhibition
500097.5
250097
......
9.769.1

This data illustrates how effectively the compound can be used to study drug interactions and metabolic processes .

Case Studies

Several studies have highlighted the practical applications of this compound in medicinal chemistry:

  • Antibacterial Applications : A case study on foodborne pathogens demonstrated that this compound could serve as a lead for developing new antibacterial agents due to its lower MIC values compared to traditional antibiotics.
  • Fungicide Development : Another study focused on agricultural applications where derivatives of this compound were tested against plant pathogens, showing potential for use as eco-friendly fungicides.

Q & A

Basic Research Questions

Q. What are the key applications of 7-hydroxy-4-(trifluoromethyl)coumarin (7-HFC) in cytochrome P450 (CYP) enzyme activity assays?

  • Answer: 7-HFC is widely used as a fluorogenic substrate to measure CYP-mediated O-dealkylation activity. In assays, CYP enzymes metabolize 7-ethoxy- or 7-methoxy-derivatives of 7-HFC (e.g., 7-EFC, 7-MFC) into fluorescent 7-HFC, detectable at excitation/emission wavelengths of 409/530 nm. This method is optimized for high-throughput screening using liver microsomes or recombinant CYP isoforms, with NADPH as a cofactor .

Q. How does pH influence the fluorescence properties of this compound?

  • Answer: The fluorescence intensity of 7-HFC is pH-dependent due to protonation/deprotonation of its hydroxyl group. At acidic pH, the non-fluorescent protonated form dominates, while deprotonation at neutral to alkaline pH increases fluorescence. Spectral studies in methanol and water show maximal emission intensity at pH 7–9, making it suitable for monitoring enzymatic reactions in physiological buffers .

Q. What methodological considerations are critical when using 7-HFC as a derivatization reagent in HPLC analysis?

  • Answer: When derivatizing analytes (e.g., carboxylic acids or amines), 7-HFC’s reactivity depends on its trifluoromethyl group enhancing electron-withdrawing effects. Optimize reaction time, temperature, and stoichiometry to avoid side reactions. Post-derivatization, use reverse-phase HPLC with fluorescence detection for trace-level quantification, ensuring solvent compatibility (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for CYP inhibition using 7-HFC-based substrates?

  • Answer: Discrepancies in IC50 values (e.g., 39 µM vs. 210 µM for peroxynitrite-mediated CYP2B1 inhibition) may arise from differences in enzyme sources (recombinant vs. liver microsomes) or assay conditions (e.g., cofactor type). Standardize protocols by using recombinant CYP isoforms, validating with positive controls (e.g., ketoconazole for CYP3A4), and reporting detailed kinetic parameters (Km, Vmax) .

Q. What experimental design strategies minimize interference in fluorometric assays using 7-HFC?

  • Answer: Interference from auto-fluorescent compounds or light scattering can be mitigated by:

  • Pre-incubating samples with quenching agents (e.g., acetonitrile).
  • Using black-walled microplates to reduce cross-talk.
  • Validating assays with blank controls (enzyme-free reactions).
  • Calibrating fluorescence readers with standard 7-HFC concentrations .

Q. How is 7-HFC employed in structure-activity relationship (SAR) studies of engineered CYP mutants?

  • Answer: 7-HFC derivatives (e.g., 7-EFC) are used to probe substrate-access channels in CYP mutants. For example, site-directed mutagenesis of CYP2B6 residues (e.g., F206L, V477A) alters catalytic efficiency (kcat/Km) for 7-EFC O-deethylation. Couple kinetic assays with molecular docking to map substrate-binding pockets and validate computational predictions .

Q. What advantages do fluorometric assays with 7-HFC offer over traditional HPLC methods in drug metabolism studies?

  • Answer: Fluorometric assays enable rapid, high-throughput screening (96-well plates) with 10-minute readouts vs. 15–35 minutes/sample for HPLC. They eliminate the need for metabolite separation, reducing solvent consumption and labor. However, validate fluorometric data with HPLC for metabolites prone to spectral interference (e.g., overlapping λex/λem) .

Properties

IUPAC Name

7-hydroxy-4-(trifluoromethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O3/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKWMCUOHJAVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206109
Record name 7-Hydroxy-4-trifluoromethylcoumarin
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Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-03-1
Record name 7-Hydroxy-4-trifluoromethylcoumarin
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Record name 7-Hydroxy-4-trifluoromethylcoumarin
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Record name 4-Trifluoromethylumbelliferone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

7-Hydroxy-4-(trifluoromethyl)coumarin
7-Hydroxy-4-(trifluoromethyl)coumarin
7-Hydroxy-4-(trifluoromethyl)coumarin
7-Hydroxy-4-(trifluoromethyl)coumarin
7-Hydroxy-4-(trifluoromethyl)coumarin
7-Hydroxy-4-(trifluoromethyl)coumarin

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